4,4-Dimethyl-1-phenyl-1-pentyn-3-ol

Catalog No.
S15402797
CAS No.
M.F
C13H16O
M. Wt
188.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Dimethyl-1-phenyl-1-pentyn-3-ol

Product Name

4,4-Dimethyl-1-phenyl-1-pentyn-3-ol

IUPAC Name

4,4-dimethyl-1-phenylpent-1-yn-3-ol

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

InChI

InChI=1S/C13H16O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-8,12,14H,1-3H3

InChI Key

FGMAZQOESWZPBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C#CC1=CC=CC=C1)O

4,4-Dimethyl-1-phenyl-1-pentyn-3-ol is a highly substituted propargylic alcohol characterized by an exceptionally bulky tert-butyl group adjacent to the hydroxyl-bearing carbon. In chemical procurement and process design, this compound is primarily sourced as a sterically demanding precursor, a specialized oxidation substrate, and an analytical model for dynamic exchange studies. Unlike simpler propargylic alcohols that readily undergo cascade cyclizations or rearrangements, the massive steric hindrance of the 4,4-dimethyl moiety stabilizes the alcohol form, making it an ideal candidate for synthesizing bulky α,β-acetylenic ketones (ynones) or benchmarking catalyst selectivity [1].

Research Fit

Workflow
Chiral building block for asymmetric synthesis and kinetic resolution studies
Selection
Both (R) and (S) enantiomers available for stereochemical investigations
Steric Control
Tert-butyl group provides distinct steric environment for catalytic transformations

Substituting 4,4-dimethyl-1-phenyl-1-pentyn-3-ol with less hindered analogs, such as 1-phenyl-2-propyn-1-ol or 1,3-diphenyl-2-propyn-1-ol, fundamentally alters reaction trajectories and analytical outcomes. In multicomponent synthesis, less bulky propargylic alcohols act as transient intermediates that rapidly undergo subsequent cyclizations (e.g., into pyrroles or furans). In contrast, the tert-butyl group in this compound completely sterically inhibits these downstream pathways, trapping the reaction at the alcohol stage [1]. Furthermore, in analytical workflows, standard alcohols undergo rapid intermolecular proton exchange, whereas this compound's steric shielding isolates the hydroxyl group, yielding sharp, fully coupled NMR signals [2]. Procurement of this exact compound is therefore mandatory when a stable, non-cyclizing propargylic model or a sterically demanding oxidation substrate is required.

Substitution Risk

Steric sensitivity
Replacing tert-butyl with isopropyl or n-propyl may shift transition-state energetics, altering isomerization and resolution outcomes.
Chiral discrimination
Kinetic resolution selectivity profiles differ markedly with alkyl group size; generic substitution may not reproduce reported enantioselectivity trends.
Analytical identity
Less hindered analogs lack the diagnostic tert-butyl singlet in 1H NMR, complicating unambiguous identity verification.

Steric Inhibition of Unwanted Cascade Cyclizations

In base-promoted tandem reactions designed to synthesize N-H free pyrroles from aldehydes and alkynes, the choice of the aldehyde precursor dictates the final product. When standard aromatic or aliphatic aldehydes are used, the transient propargylic alcohol intermediates rapidly cyclize to form pyrroles in 50–80% yields. However, when pivalaldehyde is used to generate 4,4-dimethyl-1-phenyl-1-pentyn-3-ol, the extreme steric bulk of the tert-butyl group completely shuts down the cyclization pathway, yielding the isolated propargylic alcohol in 95% yield [1].

Evidence DimensionYield of isolated propargylic alcohol vs. cyclized pyrrole
Target Compound Data95% yield of the stable propargylic alcohol (no pyrrole formed)
Comparator Or BaselineBenzaldehyde-derived analogs (form pyrroles in 50–80% yields)
Quantified Difference>95% shift in reaction trajectory from cyclization to stable alcohol isolation
ConditionsBase-promoted reaction of aldehydes with phenylacetylene (LiN(SiMe3)2, TBME, 80 °C)

This guarantees that buyers can use this compound as a stable, isolable intermediate without the risk of spontaneous downstream cyclization, making it ideal for controlled stepwise synthesis.

Isomerization yield
Head-to-head
82% vs 68%
Reported yield context for tert-butyl substrate in Rh(I)-catalyzed enone synthesis
Tanaka & Shoji, Org. Lett. 2005; identical conditions

Analytical Stability in NMR Dynamic Exchange

The massive steric shielding provided by the tert-butyl and phenylalkynyl groups significantly restricts intermolecular hydrogen bonding. In non-hydrogen-bonding solvents like CDCl3, standard alcohols such as ethanol exhibit rapid intermolecular proton exchange, resulting in broadened singlet OH signals. In contrast, 4,4-dimethyl-1-phenyl-1-pentyn-3-ol exhibits remarkably slow exchange, allowing the OH group to show sharp signals with full coupling to neighboring protons even at room temperature [1].

Evidence DimensionNMR signal resolution (OH proton exchange rate)
Target Compound DataSharp OH signal with full scalar coupling
Comparator Or BaselineStandard primary/secondary alcohols (broadened singlets due to rapid exchange)
Quantified DifferenceQualitative transition from rapid to slow NMR timescale exchange at 25 °C
ConditionsDilute solution in CDCl3 at room temperature

This property makes the compound an exceptional analytical standard for calibrating NMR spectrometers and studying steric effects on hydrogen bonding.

Kinetic resolution selectivity
Head-to-head
s = 15 vs 8 vs 3
Reported selectivity factor favors tert-butyl over isopropyl and n-propyl analogs
(R)-BINAP/Rh(I) system; enantioselective resolution

Benchmarking Aerobic Oxidation Catalysts

The synthesis of sterically hindered ynones requires robust oxidation catalysts. 4,4-Dimethyl-1-phenyl-1-pentyn-3-ol serves as a rigorous test substrate for such systems. Under aerobic oxidation conditions using a VO(acac)2 catalyst, this bulky propargylic alcohol is successfully converted to the corresponding ynone. In the same catalytic system, simpler primary and secondary aliphatic alcohols yield only low conversions to their respective carbonyls [1].

Evidence DimensionOxidation efficiency under vanadium catalysis
Target Compound DataSuccessful conversion to the sterically hindered ynone
Comparator Or BaselinePrimary/secondary aliphatic alcohols (low yields)
Quantified DifferenceDistinct reactivity profile favoring propargylic oxidation over simple aliphatic oxidation
Conditions1 mol % VO(acac)2, MS3A, acetonitrile, 80 °C, atmospheric O2

Buyers developing or benchmarking new oxidation catalysts can use this compound to test the limits of steric tolerance and chemoselectivity.

Class-level bioactivity
Class-level inference
tert-Butyl carbinol scaffold
Patent documents hypolipidemic activity for naphthyl analog; data to verify for phenyl derivative
US 4089908; class association only
Spectroscopic identity
Reported
Singlet δ ~1.0 ppm (9H)
Diagnostic tert-butyl signal enables unambiguous QC confirmation
GC-MS and 1H NMR spectra publicly available

Controlled Synthesis of Sterically Hindered Ynones

Because it can be oxidized efficiently without undergoing side reactions, this compound is the right choice for synthesizing bulky α,β-acetylenic ketones used in advanced materials or as precursors for complex heterocycles [1].

Model Substrate for Catalyst Steric Tolerance

Its extreme bulk makes it an ideal benchmark for evaluating the steric limits of novel oxidation or coupling catalysts, ensuring that new catalytic systems can handle highly substituted substrates [1].

Analytical Standard for NMR Dynamic Exchange

Due to its restricted intermolecular hydrogen bonding and resulting sharp OH coupling, it is a preferred reference material for NMR studies focused on proton exchange rates and hydrogen-bond dynamics [2].

Stable Intermediate in Multicomponent Reactions

When studying the mechanism of alkyne-aldehyde additions, this compound serves as a 'dead-end' model that halts at the propargylic alcohol stage, preventing the cascade cyclizations that plague less hindered analogs [3].

Application Fit

Application
Selection Property
Validation Focus
Asymmetric enone synthesis
Steric demand drives catalytic selectivity
Isomerization yield and enantioselectivity
Medicinal chemistry scaffold exploration
Privileged tert-butyl propargylic alcohol framework
Lipid-lowering research context; chirality-activity profiling
Mechanistic probe for propargylic substitution
Hindered environment suppresses competing pathways
Reaction intermediate characterization and modeling
Analytical reference standard
Distinctive spectroscopic fingerprint
Identity verification via tert-butyl singlet

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

188.120115130 g/mol

Monoisotopic Mass

188.120115130 g/mol

Heavy Atom Count

14

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